N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, and a trifluoromethoxyphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[3,2-d]pyrimidin-2-yl group suggests that the compound may have a heterocyclic ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group might make the compound more electrophilic, while the tetrahydrothieno[3,2-d]pyrimidin-2-yl group could participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, while the cyclohexyl group could contribute to its hydrophobicity .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound belongs to a class of chemicals that have been studied for their potential antimicrobial properties. Various derivatives of pyrimidinone and thienopyrimidinone, similar in structure to N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies aim to explore the potential of these compounds in developing new antimicrobial agents.
Antimicrobial Screening : A study reported the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing the potential of this chemical class in combating microbial infections. The antimicrobial screening demonstrated that many of these compounds possess good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid (A. Hossan et al., 2012).
Synthesis and Characterization : Another study focused on the synthesis and characterization of thiazole, bisthiazole, pyridone, and bispyridone derivatives. This research highlights the versatility in synthesizing related compounds and their potential antimicrobial application. The study also emphasized the synthesis process, starting from N-cyclohexyl-2-cyanoacetamide, showcasing the chemical reactions and modifications leading to the creation of various antimicrobial agents (G. E. Ali et al., 2010).
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S2/c22-21(23,24)30-15-8-6-14(7-9-15)27-19(29)18-16(10-11-31-18)26-20(27)32-12-17(28)25-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSAKHJYWYMCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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